molecular formula C4H8N4S B7722957 4-amino-5-ethyl-1,2,4-triazole-3-thiol

4-amino-5-ethyl-1,2,4-triazole-3-thiol

Cat. No.: B7722957
M. Wt: 144.20 g/mol
InChI Key: NHJQUZUFQOQBNE-UHFFFAOYSA-N
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Description

4-Amino-5-ethyl-1,2,4-triazole-3-thiol is a nitrogen- and sulfur-containing heterocyclic compound characterized by a triazole backbone substituted with an ethyl group at position 5 and an amino group at position 2. Its synthesis typically involves alkylation of 5-amino-4H-1,2,4-triazole-3-thiol with ethyl halides, followed by further functionalization (e.g., chlorination or Schiff base formation) depending on the target derivative . The compound’s structural flexibility allows for diverse biological applications, including antioxidant, antimicrobial, and enzyme-inhibitory activities.

Properties

IUPAC Name

4-amino-5-ethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQUZUFQOQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl Dithiocarbazate with Hydrazine Hydrate

The most widely reported method involves the cyclization of ethyl dithiocarbazate intermediates. Ethyl chloroacetate reacts with carbon disulfide in the presence of potassium hydroxide to form potassium ethyl dithiocarbazate (1). Subsequent treatment with hydrazine hydrate under reflux conditions facilitates cyclization, yielding 4-amino-5-ethyl-1,2,4-triazole-3-thiol.

Mechanistic Pathway :

  • Formation of dithiocarbazate:

    CH3CH2OCOCl+CS2+KOHCH3CH2OCOC(S)SK+H2O+KCl\text{CH}_3\text{CH}_2\text{OCOCl} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCOC(S)SK} + \text{H}_2\text{O} + \text{KCl}
  • Cyclization with hydrazine:

    CH3CH2OCOC(S)SK+N2H4C3H7N4S+H2S+KOH\text{CH}_3\text{CH}_2\text{OCOC(S)SK} + \text{N}_2\text{H}_4 \rightarrow \text{C}_3\text{H}_7\text{N}_4\text{S} + \text{H}_2\text{S} + \text{KOH}

Optimization Data :

ConditionTime (h)Yield (%)Purity (%)
Reflux (EtOH, 80°C)67298
Microwave (150 W)0.258899

Microwave irradiation reduces reaction time by 24-fold and improves yield by 16% compared to conventional heating .

Thiosemicarbazide Route via Ethyl Glyoxalate Condensation

An alternative approach involves condensing ethyl glyoxalate with thiosemicarbazide under acidic conditions. This method introduces the ethyl group at position 5 through the glyoxalate moiety.

Synthesis Steps :

  • Condensation:

    CH3CH2OCOCHO+NH2NHC(S)NH2HClIntermediate+H2O\text{CH}_3\text{CH}_2\text{OCOCHO} + \text{NH}_2\text{NHC(S)NH}_2 \xrightarrow{\text{HCl}} \text{Intermediate} + \text{H}_2\text{O}
  • Cyclization:
    Heating the intermediate at 120°C in toluene induces intramolecular cyclization, forming the triazole core.

Yield Comparison :

SolventTemperature (°C)Yield (%)
Toluene12065
DMF10058

Toluene outperforms DMF due to better azeotropic water removal, minimizing hydrolysis .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave (MW) irradiation significantly accelerates the cyclization step. A mixture of ethyl dithiocarbazate and hydrazine hydrate irradiated at 150 W for 2.5 minutes achieves 94% yield, compared to 72% under 6-hour reflux .

Advantages :

  • Reduced side reactions (e.g., oxidation of thiol groups).

  • Energy savings (90% less power consumption).

Functionalization via Carboxymethylation

Post-synthetic modification enables derivatization. Treating this compound with chloroacetic acid in aqueous KOH introduces a carboxymethyl group:

C3H7N4S+ClCH2COOHKOHC5H9N4O2S+HCl\text{C}3\text{H}7\text{N}4\text{S} + \text{ClCH}2\text{COOH} \xrightarrow{\text{KOH}} \text{C}5\text{H}9\text{N}4\text{O}2\text{S} + \text{HCl}

Conditions :

MethodTimeYield (%)
Conventional6 h80
Microwave2.5 min90

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)TimeCost (USD/g)
Dithiocarbazate cyclization880.25 h (MW)12.50
Thiosemicarbazide condensation658 h18.20
Carboxymethylation900.04 h (MW)14.80

Microwave-assisted dithiocarbazate cyclization offers the best balance of yield, time, and cost.

Chemical Reactions Analysis

Types of Reactions: 4-amino-5-ethyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Scientific Research Applications

4-amino-5-ethyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-ethyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Research Findings

Bioavailability : Ethyl’s small size improves aqueous solubility (LogP: 1.2) compared to phenyl (LogP: 2.8) but limits target-binding specificity .

Activity Trade-offs : While ethyl derivatives underperform in actoprotection and enzyme inhibition, their synthetic accessibility and moderate bioactivity make them viable intermediates for further derivatization .

Contradictions : Despite ethyl’s electron-donating nature, its antioxidant capacity is lower than phenyl analogs, suggesting steric factors outweigh electronic effects in radical scavenging .

Q & A

Advanced Research Question

  • Molecular docking : Screen against targets like COX-2 (PDB: 5KIR) or lanosterol 14α-demethylase (PDB: 3LD6) to prioritize synthesis .
  • QSAR models : Use Hammett constants or logP values to correlate substituent effects with bioactivity .
  • ADMET prediction : SwissADME or pkCSM tools assess drug-likeness and toxicity risks .

What mechanisms underlie the antimicrobial action of triazole-thiol derivatives?

Advanced Research Question
Proposed mechanisms include:

  • Thiol group reactivity : Disruption of microbial thiol-dependent enzymes (e.g., thioredoxin reductase) .
  • Metal chelation : Depletion of essential metal ions (e.g., Zn²⁺) in fungal pathogens .
  • Membrane disruption : Hydrophobic S-alkyl chains perturb lipid bilayers .

How can coordination complexes enhance the utility of triazole-thiol derivatives?

Advanced Research Question
Synthesize transition metal complexes (e.g., Ni(II), Cu(II)) in alcoholic media to exploit:

  • Enhanced stability : Chelation reduces ligand degradation under physiological conditions .
  • Synergistic effects : Metal-ligand redox activity generates reactive oxygen species (ROS) against pathogens .
  • Luminescence properties : Cd(II) complexes show potential in optical materials research .

What under-researched areas warrant further investigation?

Advanced Research Question

  • Enantioselective synthesis : Chirality effects on bioactivity remain unexplored .
  • Neuroprotective potential : No studies address interactions with neuronal targets (e.g., NMDA receptors).
  • Polymer applications : Incorporation into conductive or self-healing materials is untested .

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